rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Overview
Description
rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: is a heterocyclic compound that features a fused ring system combining a pyrrolo and oxazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione . This method provides a convenient route to construct the pyrrolo[3,4-b]oxazinone skeleton.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated compounds.
Scientific Research Applications
rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The specific mechanism depends on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
- tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
- rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Comparison: rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of stability, solubility, and interaction with other molecules.
Properties
IUPAC Name |
(4aS,7aR)-4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-9-5-2-8-3-6(5)11-4-7(9)10/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHXQUJVFLXNDX-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2OCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CNC[C@H]2OCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.